
3-Bromo-7-nitroquinoline
Overview
Description
3-Bromo-7-nitroquinoline (C₉H₅BrN₂O₂, molecular weight 269.05 g/mol) is a halogenated and nitrated quinoline derivative. The bromine atom at position 3 and nitro group at position 7 confer distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Key applications include its use in Suzuki-Miyaura cross-coupling reactions to form indoloquinolines and methylation reactions to generate N-methylated derivatives with quantitative yields . Physical properties include a melting point range of 199–216°C and characteristic IR absorption bands (e.g., 1551–1516 cm⁻¹ for nitro stretching) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then subjected to nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the seventh position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include the use of continuous flow reactors and greener reaction conditions to minimize waste and improve yield. For example, microwave-assisted synthesis and solvent-free conditions have been explored to enhance the efficiency of the bromination and nitration steps .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atom in the quinoline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
Reduction: 3-Bromo-7-aminoquinoline.
Oxidation: Oxidized quinoline derivatives, though these are less commonly studied.
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
Research indicates that 3-bromo-7-nitroquinoline exhibits notable antimicrobial properties. The presence of the nitro group is believed to contribute to its antibacterial activity, making it a candidate for further development as an antimicrobial agent. Studies have shown that derivatives of nitroquinolines often possess cytotoxic properties against various bacterial strains.
2. Anticancer Properties
The compound has been investigated for its cytotoxic effects on cancer cell lines. Nitro-substituted quinolines, including this compound, have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells. This property is attributed to their ability to interact with DNA and proteins within the cells, disrupting normal cellular processes.
3. Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate in the synthesis of other quinoline derivatives. Its reactivity allows for various chemical transformations, which can be utilized to develop new compounds with enhanced biological activities or novel properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound evaluated its effectiveness against several strains of bacteria. The results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was proposed to involve the disruption of bacterial cell wall synthesis due to interactions with key enzymes.
Case Study 2: Anticancer Mechanism
Another investigation focused on the anticancer properties of this compound against human cancer cell lines, including breast and lung cancer cells. The study found that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that the compound may act through pathways associated with programmed cell death.
Mechanism of Action
The mechanism of action of 3-Bromo-7-nitroquinoline in biological systems is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and bromine substituents. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in halogen bonding with biological macromolecules .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares substituent positions, molecular weights, and key functional groups of 3-Bromo-7-nitroquinoline and its analogs:
Biological Activity
3-Bromo-7-nitroquinoline (C9H6BrN2O2) is a compound that has garnered attention in various fields of biological research due to its promising antimicrobial and anticancer properties. This article synthesizes current knowledge regarding its biological activity, including its mechanisms of action, synthesis methods, and relevant studies.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position and a nitro group at the 7-position of the quinoline ring. These substituents are crucial for its biological reactivity and activity. The molecular weight of this compound is approximately 243.06 g/mol.
Synthesis Methods
The synthesis of this compound typically involves the bromination of 7-nitroquinoline using N-bromosuccinimide (NBS). The reaction can be summarized as follows:
This method is efficient and allows for the production of the compound in significant yields.
Biological Activity
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The presence of the nitro group enhances its antibacterial activity, making it effective against various bacterial strains. For example, derivatives of nitroquinolines have shown cytotoxic effects against multiple bacterial pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines by affecting cell viability and disrupting the cell cycle. In particular, nitro-substituted quinolines have demonstrated cytotoxic effects against pancreatic cancer cells, reducing clonogenic activity significantly .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with DNA and proteins within cells. This interaction can lead to alterations in cellular processes, including apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Features | Unique Properties |
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6-Bromo-7-nitroquinoline | Bromine at position 6 | Different electrophilic properties |
4-Bromo-7-nitroquinoline | Bromine at position 4 | Altered reactivity due to position |
3-Bromo-8-nitroquinoline | Bromine at position 3, nitro at 8 | Potentially different biological activity |
5-Bromo-6-nitroquinoline | Bromine at position 5 | May exhibit distinct pharmacological effects |
Each compound's reactivity patterns and biological activities are influenced by the positioning of substituents on the quinoline ring.
Case Studies
- Antitumor Effects : A study demonstrated that nitroxoline, a related compound, showed significant antitumor effects in preclinical models, including glioblastoma and breast cancer. It was noted that similar nitro-substituted quinolines could exhibit comparable effects on other cancer types .
- Antibacterial Efficacy : In another investigation, various derivatives of nitroquinolines were tested against pathogenic bacterial strains, revealing that some derivatives exhibited inhibition zones comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Bromo-7-nitroquinoline, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via alkylation or nucleophilic substitution. For example, refluxing this compound with methylating agents (e.g., Me2SO4 or CH3I) in solvents like CH3CN or CH2Cl2 under controlled conditions (17–25 hours) yields derivatives . Characterization involves melting point analysis (e.g., 199–203°C) and IR spectroscopy to confirm functional groups (e.g., nitro stretches at ~1550 cm<sup>−1</sup>) .
Q. How is this compound utilized in synthesizing heterocyclic compounds like indoloquinolines?
- Methodological Answer : It serves as a precursor in cyclization reactions. For instance, coupling with indole derivatives under basic conditions forms tetracyclic systems. Key parameters include stoichiometric control of alkylating agents (e.g., 5:1 molar ratio of Me2SO4 to substrate) and solvent selection (e.g., CH3CN for high polarity) to favor intramolecular cyclization .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during alkylation of this compound?
- Methodological Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., CH3CN) enhance nucleophilicity.
- Temperature control : Prolonged reflux (>20 hours) ensures completion but risks decomposition; real-time monitoring via TLC/HPLC is advised .
- Reagent stoichiometry : Excess methylating agents (e.g., 5x CH3I) drive reactions to completion but require post-reaction purification (e.g., column chromatography) .
Q. What strategies address low solubility of this compound derivatives in common organic solvents?
- Methodological Answer : Solubility can be improved by:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or amine) via post-synthetic modification.
- Co-solvent systems : Using DMSO/CHCl3 mixtures (e.g., 1:4 v/v) to balance polarity .
Q. How do steric and electronic effects of the nitro group influence the reactivity of this compound?
- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the quinoline ring, directing electrophilic substitution to the 3-bromo position. Steric hindrance at C7 slows nucleophilic attack, necessitating strong bases (e.g., NaH) for functionalization .
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-validate using complementary techniques:
- IR vs. NMR : Confirm nitro groups via IR (1550 cm<sup>−1</sup>) and <sup>1</sup>H NMR (absence of aromatic protons at C7) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. What experimental design principles apply to multi-step syntheses involving this compound?
- Methodological Answer : Follow a "modular" approach:
- Stepwise purification : Isolate intermediates after each step (e.g., via recrystallization) to ensure purity.
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, temperature) systematically .
Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?
- Methodological Answer : Employ kinetic isotope effects (KIEs) or DFT calculations to probe transition states. For example, <sup>13</sup>C labeling at C3 can track bromide displacement pathways .
Q. What stability challenges arise when storing this compound, and how are they mitigated?
- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (N2) at 0–6°C in amber vials. Regular NMR checks (e.g., quarterly) detect decomposition (e.g., loss of bromine signal at δ 7.2–7.5 ppm) .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Properties
IUPAC Name |
3-bromo-7-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-6-1-2-8(12(13)14)4-9(6)11-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAPLHYFQYRMPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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